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Introduction to iHAC Vector Technology
Inducible Human Artificial Chromosomes (iHACs) represent a cutting-edge vector technology

for gene delivery and expression. Unlike viral vectors or smaller plasmids, iHACs are

megabase-sized vectors that are maintained episomally within the nucleus of mammalian cells.

This key feature allows for the stable, long-term expression of large or multiple transgenes

without the risk of insertional mutagenesis associated with integrating vectors.[1] The

"inducible" component of iHACs allows for controlled expression of the transgene, providing a

powerful tool for functional genomics, drug discovery, and potentially, gene therapy.

The transfer of these large and complex vectors into recipient cells presents a significant

technical challenge. The two primary methodologies for iHAC delivery are Microcell-Mediated

Chromosome Transfer (MMCT) and Isolated Metaphase Chromosome Transfection (iMCT).

MMCT is the most established method for transferring entire chromosomes, including iHACs,

from a donor cell to a recipient cell.[1] iMCT, a more direct approach, involves the isolation of

the iHACs from donor cells and their subsequent delivery into recipient cells using transfection

reagents or electroporation.

This document provides detailed protocols and application notes for the transfection of iHAC
vectors, with a focus on the iMCT method.
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Methods for iHAC Vector Delivery
Microcell-Mediated Chromosome Transfer (MMCT)
MMCT is a multi-step process that involves the following key stages:

Micronucleation of Donor Cells: Donor cells, typically Chinese Hamster Ovary (CHO) or

mouse A9 cells carrying the iHAC, are treated with a mitotic inhibitor (e.g., colcemid) to

induce the formation of micronuclei. Each micronucleus ideally contains a single

chromosome, including the iHAC.

Enucleation: The micronucleated cells are then treated with cytochalasin B to disrupt the

actin cytoskeleton and centrifuged to extrude the micronuclei, which are enclosed in a

plasma membrane, forming "microcells."

Fusion: The isolated microcells are fused with the target recipient cells, usually mediated by

polyethylene glycol (PEG) or viral fusogens.

Selection: Recipient cells that have successfully incorporated the iHAC are selected using a

selectable marker present on the iHAC.

Recent advancements in MMCT protocols have led to significant improvements in transfer

efficiency, with some modifications reporting a ten-fold increase.[2]

Isolated Metaphase Chromosome Transfection (iMCT)
iMCT offers a more direct method for iHAC delivery. This technique involves the isolation of

condensed metaphase chromosomes, including the iHAC, from donor cells and their

subsequent introduction into recipient cells using standard transfection techniques. This

method avoids the need for microcell formation and fusion. The general workflow for iMCT is as

follows:

Metaphase Arrest: Donor cells containing the iHAC are treated with a mitotic inhibitor to

arrest them in metaphase.

Chromosome Isolation: The metaphase cells are lysed, and the chromosomes are isolated,

often using a sucrose gradient centrifugation method.
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Transfection: The isolated chromosomes are then delivered to the recipient cells using either

lipid-based transfection reagents or electroporation.

The efficiency of iMCT is generally lower than that of MMCT, typically in the range of 10-4 to

10-5. However, its direct nature and applicability to a wider range of donor cell types make it an

attractive alternative.

Quantitative Data on iHAC Transfection
The following tables summarize quantitative data related to iHAC and large vector transfection

to aid in the selection of an appropriate delivery method.

Parameter MMCT iMCT (Lipofection) Reference

Transfection Efficiency 1 x 10-4 to 1 x 10-5 1.1 - 8.7 x 10-5 [2]

Vector Size
Megabase-sized

chromosomes

Megabase-sized

chromosomes

Donor Cell

Requirement

Specific cell lines

(e.g., CHO, A9)

Wide range of cell

types
[3]

Protocol Complexity High Moderate

Transfection

Reagent
Vector Size Cell Line

Transfection

Efficiency (%)
Reference

FuGENE® HD 6.8 kb Not specified >90% [4]

Lipofectamine®

3000
>15 kb HEK-293

Lower than

EndoFectin Max
[5]

EndoFectin™

Max
>15 kb Saos-2

Several-fold

higher than

Lipofectamine®

3000

[5]

Polyethylenimine

(PEI)
>15 kb Various

Effective for

large DNA
[6]
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Experimental Protocols
Protocol 1: Isolation of Metaphase Chromosomes for
iMCT
This protocol describes the isolation of intact metaphase chromosomes, including iHACs, from

donor cells.

Materials:

Donor cells containing the iHAC

Complete cell culture medium

Colcemid solution (e.g., 10 µg/mL)

Phosphate-Buffered Saline (PBS), sterile

Hypotonic buffer (e.g., 75 mM KCl)

Polyamine buffer (e.g., 15 mM Tris-HCl pH 7.4, 2 mM EDTA, 0.5 mM EGTA, 80 mM KCl, 20

mM NaCl, 0.2 mM spermine, 0.5 mM spermidine)

Digitonin

Sucrose solutions (e.g., 25% w/v in polyamine buffer)

Centrifuge and centrifuge tubes

Procedure:

Culture donor cells to approximately 70-80% confluency.

Add colcemid to the culture medium to a final concentration of 0.1 µg/mL and incubate for

12-16 hours to arrest cells in metaphase.

Harvest the mitotic cells by gentle shaking or trypsinization.

Wash the cells with PBS and centrifuge at a low speed (e.g., 200 x g) for 5 minutes.
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Resuspend the cell pellet in hypotonic buffer and incubate at room temperature for 10-15

minutes to swell the cells.

Centrifuge the swollen cells and resuspend the pellet in ice-cold polyamine buffer.

Add digitonin to a final concentration of 0.1% to lyse the cell membrane and release the

chromosomes.

Layer the chromosome suspension onto a sucrose gradient (e.g., a 25% sucrose cushion) in

a centrifuge tube.

Centrifuge at a moderate speed (e.g., 1,500 x g) for 20 minutes to pellet the chromosomes.

Carefully remove the supernatant and resuspend the chromosome pellet in a suitable buffer

for transfection.

Protocol 2: iHAC Transfection using a Lipid-Based
Reagent (e.g., FuGENE® HD)
This protocol provides a general guideline for the transfection of isolated iHACs using a lipid-

based reagent. Optimization is crucial for each cell type and iHAC.

Materials:

Isolated iHAC suspension

Recipient cells

Complete cell culture medium

Serum-free medium (e.g., Opti-MEM™)

FuGENE® HD Transfection Reagent

6-well culture plates

Procedure:
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Cell Plating: The day before transfection, seed the recipient cells in a 6-well plate at a density

that will result in 50-80% confluency on the day of transfection.

Complex Formation: a. In a sterile microcentrifuge tube, dilute an optimized amount of the

isolated iHAC suspension in serum-free medium. The exact amount of iHACs needs to be

determined empirically. b. In a separate tube, add the FuGENE® HD reagent to serum-free

medium. A starting point for the reagent-to-DNA (chromosome) ratio is 3:1 (µL of reagent to

µg of DNA equivalent). This ratio should be optimized. c. Add the diluted FuGENE® HD

reagent to the diluted iHAC suspension and mix gently by pipetting. d. Incubate the mixture

at room temperature for 15-30 minutes to allow the formation of transfection complexes.

Transfection: a. Add the transfection complex dropwise to the cells in the 6-well plate. b.

Gently rock the plate to ensure even distribution of the complexes.

Post-Transfection: a. Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. b. After

the incubation period, replace the medium with fresh, complete culture medium. c. If the

iHAC contains a selectable marker, begin selection with the appropriate antibiotic 48-72

hours post-transfection.

Protocol 3: iHAC Transfection using Electroporation
This protocol provides a general framework for iHAC delivery via electroporation. The optimal

parameters (voltage, pulse duration, number of pulses, and buffer composition) must be

determined experimentally for each cell type.

Materials:

Isolated iHAC suspension

Recipient cells

Electroporation buffer (commercial or in-house prepared)

Electroporator and compatible cuvettes

Procedure:
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Cell Preparation: a. Harvest recipient cells and wash them with a suitable electroporation

buffer. b. Resuspend the cells in the electroporation buffer at a recommended concentration

(e.g., 1 x 107 cells/mL).

Electroporation: a. Add an optimized amount of the isolated iHAC suspension to the cell

suspension in the electroporation cuvette. b. Place the cuvette in the electroporator. c. Apply

the optimized electrical pulse(s). For large DNA, a combination of a high-voltage pulse

followed by a series of low-voltage pulses may be effective.

Post-Electroporation: a. Immediately after the pulse, transfer the cells from the cuvette to a

culture dish containing pre-warmed complete culture medium. b. Incubate the cells at 37°C

in a CO2 incubator. c. Replace the medium after 24 hours. d. Begin selection with the

appropriate antibiotic 48-72 hours post-electroporation.

Visualizations

Donor Cell Preparation iHAC Isolation (iMCT)

Transfection into Recipient Cells

iHAC-containing
Donor Cells

Metaphase Arrest
(e.g., Colcemid)

Cell Lysis & Chromosome
Release

Sucrose Gradient
Centrifugation Isolated iHACs

Transfection
(Lipofection or Electroporation)Recipient Cells Selection & Expansion of

Transfected Cells

Click to download full resolution via product page

Caption: Workflow for Isolated Metaphase Chromosome Transfection (iMCT) of iHACs.
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Caption: Comparison of MMCT and iMCT for iHAC delivery.
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Caption: Cellular uptake pathway of a lipid-based iHAC transfection complex.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b15571072?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571072?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Human Artificial Chromosomes and Their Transfer to Target Cells - PMC
[pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Pluripotent stem cell-based gene therapy approach: human de novo synthesized
chromosomes - PMC [pmc.ncbi.nlm.nih.gov]

4. biocompare.com [biocompare.com]

5. esmed.org [esmed.org]

6. promega.com [promega.com]

To cite this document: BenchChem. [Application Notes and Protocols for iHAC Vector
Transfection]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571072#protocol-for-ihac-vector-transfection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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